(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
This compound belongs to the benzimidazole methanol derivatives, characterized by a benzo[d]imidazole core substituted with a hydroxymethyl group at the 2-position and a 2,2-dichlorocyclopropylmethyl group at the 1-position.
Properties
IUPAC Name |
[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-12(14)5-8(12)6-16-10-4-2-1-3-9(10)15-11(16)7-17/h1-4,8,17H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZOMIYXQOMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the dichlorocyclopropylmethyl group: This step involves the reaction of the benzimidazole core with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as potassium carbonate.
Addition of the methanol group: The final step involves the reaction of the intermediate product with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dichlorocyclopropyl group can be reduced to a cyclopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Formation of (1-((cyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorocyclopropylmethyl group may enhance the compound’s binding affinity and specificity, while the methanol group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares structural features and substituent effects of related benzimidazole methanol derivatives:
Physicochemical Properties
Key physicochemical parameters derived from experimental or predicted
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
